2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
Description
This compound features a 2-chloro-6-fluorophenyl group attached to an ethanone backbone, linked to a 1,4-diazepane ring substituted with a tetrahydrofuran-3-yl moiety. The chloro-fluoro substitution on the phenyl ring may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-3-1-4-16(19)14(15)11-17(22)21-7-2-6-20(8-9-21)13-5-10-23-12-13/h1,3-4,13H,2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQRHIUGZWCPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, with the molecular formula and a molecular weight of 340.8 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClFN2O |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 2320817-68-1 |
| Structure | Structure |
Pharmacological Properties
The compound exhibits a range of biological activities primarily attributed to its structural features, particularly the presence of the chloro and fluorine substituents on the phenyl ring and the diazepan moiety. These modifications are known to enhance lipophilicity and receptor binding affinity.
-
Kinase Inhibition :
- Similar compounds have been reported to act as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer progression and other diseases . The specific mechanism by which this compound inhibits kinase activity remains to be fully elucidated but may involve competitive inhibition at ATP-binding sites.
-
Neuropharmacological Effects :
- Compounds with diazepan structures often exhibit anxiolytic and sedative effects. Preliminary studies suggest that this compound may influence GABAergic systems, although specific data on this compound's impact is limited.
-
Antimicrobial Activity :
- Some derivatives of chloro-fluorophenyl compounds have shown promising antimicrobial properties. Further investigation is needed to determine if this compound possesses similar activity.
Study 1: Kinase Inhibition Profile
A study conducted on a series of compounds structurally related to 2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one revealed that modifications to the phenyl ring significantly affected their IC50 values against various kinases. The compound demonstrated moderate inhibition against mTOR and EGFR kinases, suggesting potential applications in cancer therapeutics .
Study 2: Neuropharmacological Assessment
In a preclinical model assessing anxiety-like behavior, compounds with similar diazepan structures were evaluated for their ability to reduce anxiety responses in rodents. The results indicated that such compounds could significantly decrease anxiety levels, likely through modulation of GABA receptors. While direct studies on this specific compound are lacking, it is hypothesized that it may exhibit similar effects due to its structural characteristics.
The proposed mechanisms of action for 2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one include:
- Inhibition of Kinases : The compound may compete with ATP for binding sites on kinases, disrupting downstream signaling pathways.
- GABAergic Modulation : By potentially enhancing GABA receptor activity, it may exert anxiolytic effects similar to other diazepam derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the ethanone core, aromatic substituents, or heterocyclic modifications. Key differences in substituents, synthesis, and physicochemical properties are highlighted.
Structural Analogs with Varying Aromatic Groups
lists ethanone derivatives with diverse aryl groups, such as perfluorophenyl, thiophene, and bromophenyl substituents. For example:
- 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one : Features a bromophenyl group and a benzimidazotriazole-thiophene system. Its synthesis (40°C, Procedure C) is similar to the target compound’s likely route, but the bulky benzimidazotriazole moiety reduces solubility compared to the diazepane-tetrahydrofuran system .
Diazepane-Based Analogs
describes 2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one, which replaces the tetrahydrofuran-3-yl group with a bipiperidinyl-fluorophenoxy chain. This modification increases molecular weight (estimated ~490 g/mol vs.
Sulfanylidene Derivatives
reports 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one and its analogs. These compounds feature a sulfoximine group instead of the diazepane ring. For instance:
- The sulfoximine group may confer unique electronic properties, influencing catalytic or biological activity .
Data Table: Key Comparative Properties
Key Findings and Implications
- Substituent Effects: The chloro-fluorophenyl group in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., thiophene derivatives in ).
- Heterocyclic Influence : The diazepane-tetrahydrofuran system may enhance CNS penetration relative to bulkier scaffolds (e.g., benzimidazotriazole in ) or polar sulfoximines in .
- Synthesis Complexity : Multi-step procedures involving coupling reactions (as inferred from ) are common, but the target compound’s tetrahydrofuran-3-yl group could simplify purification compared to bipiperidinyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
